6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine

Nucleoside Chemistry Palladium Catalysis C-C Bond Formation

6-Chloro-9-(5-deoxy-d-ribofuranosyl)purine (CAS 112506-90-8) is a synthetic purine nucleoside analog characterized by a 6-chloro substituted purine base linked to a 5'-deoxy-D-ribofuranosyl sugar moiety. The molecular formula is C10H11ClN4O3 with a molecular weight of approximately 270.67 g/mol.

Molecular Formula C10H11ClN4O3
Molecular Weight 270.67234
CAS No. 112506-90-8
Cat. No. B1142427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine
CAS112506-90-8
Molecular FormulaC10H11ClN4O3
Molecular Weight270.67234
Structural Identifiers
SMILESCC1C(C(C(O1)N2C=NC3=C2N=CN=C3Cl)O)O
InChIInChI=1S/C10H11ClN4O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3/t4-,6-,7-,10-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine: Procurement-Specific Data and Identity Confirmation


6-Chloro-9-(5-deoxy-d-ribofuranosyl)purine (CAS 112506-90-8) is a synthetic purine nucleoside analog characterized by a 6-chloro substituted purine base linked to a 5'-deoxy-D-ribofuranosyl sugar moiety [1]. The molecular formula is C10H11ClN4O3 with a molecular weight of approximately 270.67 g/mol [1]. The 5'-deoxy modification distinguishes it from the canonical riboside, which possesses a 5'-hydroxyl group [1]. This structural feature influences its physicochemical properties, including a computed LogP of approximately 0.12 . As a nucleoside analog, it serves primarily as a versatile synthetic precursor for generating diverse 6-substituted purine derivatives and as a mechanistic probe for enzymes involved in nucleoside metabolism [2].

Why 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine Cannot Be Substituted with Common Purine Nucleoside Analogs


Generic substitution with other purine nucleoside analogs is not functionally equivalent due to the unique combination of the 6-chloro leaving group and the 5'-deoxy modification. The 6-chloro group provides a specific site for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse C6-substituted purine ribosides [1]. Crucially, the 5'-deoxy modification abolishes the potential for 5'-phosphorylation, a key activation step for many nucleoside prodrugs, thereby altering its metabolic fate and biological activity compared to 5'-hydroxyl-containing analogs like 6-chloropurine riboside (CAS 5399-87-1) [2]. Furthermore, the 5'-deoxy modification can confer increased resistance to enzymatic deamination, a major clearance pathway for adenosine analogs, as observed with structurally related 5'-deoxy cytosine derivatives [3]. Consequently, the compound's utility as a synthetic intermediate and its distinct biological profile necessitate precise procurement of this specific CAS number.

Quantitative Differentiation: How 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine Compares to Analogs


Synthetic Versatility: Unique Precursor for C6-Modified 5'-Deoxy Purine Nucleosides via Pd-Catalyzed Cross-Coupling

6-Chloro-9-(5-deoxy-d-ribofuranosyl)purine serves as a privileged synthetic precursor for generating a diverse library of 6-substituted 5'-deoxy purine nucleosides. Unlike its 5'-hydroxyl counterpart (6-chloropurine riboside), which requires extensive protection/deprotection sequences for cross-coupling, the 5'-deoxy analog can be directly subjected to Pd-catalyzed cross-coupling reactions with organozinc halides after a simple acetylation step, as demonstrated for the analogous 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine [1]. This streamlined route provides access to 6-alkyl, cycloalkyl, and aryl derivatives in good to high yields, facilitating structure-activity relationship (SAR) studies for 5'-deoxy purine nucleosides [1].

Nucleoside Chemistry Palladium Catalysis C-C Bond Formation

Adenosine Deaminase (ADA) Substrate Specificity: 5'-Deoxy Modification Alters Enzymatic Processing

The 5'-deoxy modification in 6-chloro-9-(5-deoxy-d-ribofuranosyl)purine is predicted to significantly alter its interaction with adenosine deaminase (ADA). While direct kinetic data (Km, Vmax) for this specific compound are not publicly available, data for the related 6-chloropurine riboside (6-CPR) provides a critical baseline. 6-CPR is a known substrate for ADA, with a relative activity approximately 40% lower than that of adenosine in mouse intestinal ADA [1]. In human spleen ADA, 6-CPR is also dechlorinated [2]. By contrast, the 5'-deoxy modification is known to confer resistance to ADA-mediated deamination in other nucleoside classes (e.g., cytosine analogs), as the 5'-hydroxyl group is critical for optimal binding in the ADA active site [3]. Therefore, 6-chloro-9-(5-deoxy-d-ribofuranosyl)purine is expected to be a poor substrate for ADA compared to 6-CPR, offering a metabolically more stable scaffold.

Enzyme Kinetics Adenosine Deaminase Nucleoside Metabolism

Physicochemical Property Profile: Lipophilicity and Topological Polar Surface Area

The 5'-deoxy modification alters the physicochemical properties of the nucleoside. For 6-Chloro-9-(5-deoxy-d-ribofuranosyl)purine, the computed LogP is 0.12 , which is moderately higher than the estimated LogP for 6-chloropurine riboside (LogP ~ -0.5 to -0.9). This increased lipophilicity is consistent with the removal of a hydrogen bond donor (the 5'-hydroxyl group) and results in a topological polar surface area (TPSA) of 93.29 Ų . The reduction in TPSA and increase in LogP suggest enhanced passive membrane permeability compared to the 5'-hydroxyl analog, a critical factor for intracellular target engagement.

ADME Physicochemical Properties Drug-Likeness

Procurement-Specific Applications for 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine


Synthesis of 6-Substituted 5'-Deoxy Purine Nucleoside Libraries

Researchers engaged in medicinal chemistry and chemical biology seeking to explore the structure-activity relationships of 5'-deoxy purine nucleosides should procure this compound. It serves as a direct precursor for Pd-catalyzed cross-coupling reactions to install diverse C6-substituents (alkyl, cycloalkyl, aryl) without the need for 5'-hydroxyl protection/deprotection, streamlining library synthesis [1].

Metabolic Stability Studies of Purine Nucleoside Scaffolds

Investigators studying the impact of sugar modifications on nucleoside catabolism will find this compound valuable. As a 5'-deoxy analog, it is predicted to be resistant to ADA-mediated deamination, making it a stable scaffold for probing the role of the 5'-position in enzyme recognition and cellular processing. This contrasts with 6-chloropurine riboside, which is a known substrate for ADA [1] [2].

Cellular Permeability Assays for Nucleoside Analogs

For researchers developing nucleoside-based probes or therapeutics, the 5'-deoxy modification offers improved physicochemical properties (LogP = 0.12) compared to the canonical riboside [1]. This compound can serve as a control or reference standard in permeability assays (e.g., PAMPA, Caco-2) to quantify the impact of 5'-deoxygenation on membrane transport of purine nucleosides.

Enzymatic Studies with Purine Nucleoside Phosphorylase (PNP)

This compound is a key starting material for generating substrates to study E. coli PNP. The C6-chloro group can be replaced via cross-coupling to create a panel of 6-substituted 5'-deoxy purine ribosides, which can then be assessed for their ability to serve as substrates for PNP, providing insight into the enzyme's steric and electronic tolerance at the 6-position [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.